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Executive Summary

SR-142801, also known as osanetant and ym116, is a potent, selective, non-peptide
antagonist of the tachykinin neurokinin-3 (NK3) receptor. Developed initially by Sanofi-
Synthélabo, it was investigated for the treatment of schizophrenia and other central nervous
system disorders. Despite promising preclinical data, its clinical development has been marked
by discontinuation for schizophrenia in 2005 by Sanofi-Aventis and a subsequent failed Phase
Ila trial for menopausal vasomotor symptoms in 2023 by Acer Therapeutics. This guide
provides an in-depth technical summary of the available preclinical and initial clinical findings
for SR-142801, presenting quantitative data, detailed experimental protocols, and
visualizations of relevant biological pathways and workflows to offer a comprehensive resource
for the scientific community.

Introduction

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and
Neurokinin B (NKB), plays a significant role in a variety of physiological processes through their
interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3
receptor, preferentially activated by NKB, is predominantly expressed in the central nervous
system, implicating it in the pathophysiology of several neurological and psychiatric conditions.
SR-142801 was developed as a selective antagonist for the NK3 receptor, with the therapeutic
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hypothesis that modulating NKB signaling could offer a novel treatment paradigm for disorders

such as schizophrenia, panic disorder, and menopausal hot flashes.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical
studies of SR-142801.

Table 1: In Vitro Binding Affinity and Functional

Antagonism of SR-142801

. TissuelCell .
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Table 2: In Vivo Preclinical Efficacy of SR-142801
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Animal Model Condition Dosing Key Finding Reference
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Gerbil ) ) Not specified of turning
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effects pmol/kg (p.o.)
effects

ble 3: Initial Clinical Trial Findings i ic Disord

SR-142801
Parameter Placebo (n=16) p-value Reference
(n=36)
Primary Efficacy
Outcome
Change in Panic o S
) No significant No significant
and Agoraphobia ) ] o
difference from difference from Not significant
Scale (PAS) total
placebo SR-142801
score
Adverse Events
Proportion of
patients with at N
58.3% 50.0% Not specified

least one

adverse event

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical and clinical
evaluation of SR-142801.

In Vitro Radioligand Binding Assay

o Objective: To determine the binding affinity (Ki) of SR-142801 for the NK3 receptor in various
species.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Tissue Preparation: Plasma membranes were prepared from tissues or cells known to
express NK3 receptors (e.g., human, guinea pig, and rat brain tissues). Tissues were
homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet was
resuspended in an appropriate assay buffer.

o Assay Conditions: Competition binding assays were performed in 96-well plates. A fixed
concentration of a radiolabeled NK3 receptor ligand (e.g., [3H]-SR-142801 or a labeled
agonist) was incubated with the membrane preparation in the presence of increasing
concentrations of unlabeled SR-142801.

 Incubation and Filtration: The reaction mixture was incubated to allow for binding equilibrium
to be reached. The incubation was terminated by rapid filtration through glass fiber filters to
separate bound from free radioligand. The filters were then washed with ice-cold buffer to
remove non-specifically bound radioligand.

o Data Analysis: The radioactivity retained on the filters was quantified using liquid scintillation
counting. The concentration of SR-142801 that inhibits 50% of the specific binding of the
radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then
calculated from the IC50 value using the Cheng-Prusoff equation.

Guinea Pig Isolated lleum Contraction Assay

» Objective: To assess the functional antagonist activity (pA2) of SR-142801 at the NK3
receptor.

o Tissue Preparation: Segments of the guinea pig ileum were isolated and mounted in an
organ bath containing oxygenated Tyrode's solution at 37°C. The tissue was connected to an
isometric force transducer to record contractions.

o Experimental Procedure: Cumulative concentration-response curves to the NK3 receptor
agonist [MePhe7]NKB were obtained in the absence and presence of various concentrations
of SR-142801. Tissues were pre-incubated with SR-142801 for a specified period before the
addition of the agonist.

o Data Analysis: The antagonist effect of SR-142801 was quantified by calculating the dose
ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
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The pA2 value, which represents the negative logarithm of the molar concentration of the
antagonist that produces a dose ratio of 2, was determined from a Schild plot.

In Vivo Senktide-Induced Turning Behavior in Gerbils

» Objective: To evaluate the in vivo efficacy of SR-142801 in a behavioral model of central NK3

receptor activation.
Animal Model: Male Mongolian gerbils were used.

Procedure: A unilateral intrastriatal injection of the selective NK3 receptor agonist senktide
was administered to induce contralateral turning behavior. SR-142801 was administered
systemically (e.g., intraperitoneally or orally) at various doses prior to the senktide challenge.

Behavioral Assessment: The number of full 360° contralateral turns was counted for a
defined period following the senktide injection.

Data Analysis: The inhibitory effect of SR-142801 on senktide-induced turning behavior was
expressed as a percentage of the control response.

Clinical Trial in Panic Disorder with Cholecystokinin
Tetrapeptide (CCK-4) Challenge

Objective: To assess the efficacy and safety of SR-142801 in patients with panic disorder.
Study Design: A randomized, double-blind, placebo-controlled pilot study.

Participants: 52 outpatients with a diagnosis of panic disorder who were responders to a pre-
study CCK-4 challenge.

Intervention: Patients were randomized to receive either SR-142801 (dosage not specified in
the abstract) or placebo for four weeks.

CCK-4 Challenge Protocol: A bolus intravenous injection of CCK-4 (typically 25-50 ug) was
administered to induce a panic attack.[2][3][4] The severity of panic symptoms was assessed
using a standardized rating scale, such as the Panic Symptom Scale (PSS).[3] This
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challenge was performed at baseline to determine eligibility and again at the end of the
treatment period to assess the therapeutic effect of SR-142801.

o Efficacy Assessment: The primary efficacy endpoint was the change in panic symptoms as
measured by the Panic and Agoraphobia Scale (PAS) over the four-week treatment period.
The response to the post-treatment CCK-4 challenge was a secondary outcome.

o Safety Assessment: Adverse events were monitored throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key biological
pathways and experimental processes related to SR-142801.
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Caption: NK3 Receptor Signaling Pathway Antagonized by SR-142801.
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Caption: Experimental Workflow of the SR-142801 Clinical Trial in Panic Disorder.
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Discussion and Conclusion

SR-142801 is a well-characterized, potent, and selective antagonist of the NK3 receptor,
demonstrating high affinity for human and guinea pig receptors in vitro and efficacy in
preclinical in vivo models. The initial clinical investigation in panic disorder, however, did not
demonstrate a therapeutic benefit over placebo. This, coupled with the earlier discontinuation
of its development for schizophrenia, suggests that the translation of preclinical efficacy of NK3
receptor antagonism to clinical benefit in these specific psychiatric disorders is complex. The
more recent failure in a Phase Il trial for menopausal vasomotor symptoms further underscores
the challenges in the clinical development of this compound.

Despite the setbacks in its clinical journey, the preclinical data for SR-142801 remains a
valuable resource for understanding the role of the NK3 receptor in various physiological and
pathological processes. The detailed methodologies and quantitative data presented in this
guide can inform future research into NK3 receptor antagonists and their potential therapeutic
applications. Further investigation into the reasons for the disconnect between preclinical and
clinical findings for SR-142801 may provide crucial insights for the development of novel
therapeutics targeting the tachykinin system.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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